molecular formula C10H9FN4OS B249404 N-(3-fluorophenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide

N-(3-fluorophenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide

Cat. No. B249404
M. Wt: 252.27 g/mol
InChI Key: LQLVSJAAQFDMJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide is a compound that has gained significant attention in the scientific community due to its potential applications in scientific research. This compound is a member of the triazole family and has been synthesized using various methods. It has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models and has been shown to inhibit the growth of cancer cells. Additionally, it has been shown to have antibacterial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

N-(3-fluorophenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potential applications in various fields of research, including cancer research, anti-inflammatory research, and antibacterial research. However, there are also limitations to using this compound in lab experiments. It has not been extensively studied and its mechanism of action is not fully understood. Additionally, more research is needed to determine its safety and potential side effects.

Future Directions

There are several future directions for research on N-(3-fluorophenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide. One direction is to further study its potential applications in cancer research, anti-inflammatory research, and antibacterial research. Another direction is to study its mechanism of action in more detail. Additionally, more research is needed to determine its safety and potential side effects. Finally, research could focus on synthesizing derivatives of this compound to improve its efficacy and reduce potential side effects.
Conclusion
In conclusion, this compound is a compound that has potential applications in scientific research. It has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research is needed to fully understand its potential applications and to determine its safety and potential side effects.

Synthesis Methods

N-(3-fluorophenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide can be synthesized using various methods. One method involves the reaction of 3-fluoroaniline with sodium azide to form 3-fluoro-4-azidobenzene. This compound is then reacted with thiourea to form 3-fluoro-4-(1H-1,2,3-triazol-5-ylthio)aniline. Finally, this compound is reacted with ethyl chloroacetate to form this compound.

Scientific Research Applications

N-(3-fluorophenyl)-2-(1H-1,2,3-triazol-5-ylsulfanyl)acetamide has potential applications in scientific research. It has been studied for its potential anticancer properties and has been shown to inhibit the growth of cancer cells. It has also been studied for its potential as an antibacterial agent and has been shown to have activity against various bacterial strains. Additionally, it has been studied for its potential as an anti-inflammatory agent and has been shown to reduce inflammation in animal models.

properties

Molecular Formula

C10H9FN4OS

Molecular Weight

252.27 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-(2H-triazol-4-ylsulfanyl)acetamide

InChI

InChI=1S/C10H9FN4OS/c11-7-2-1-3-8(4-7)13-9(16)6-17-10-5-12-15-14-10/h1-5H,6H2,(H,13,16)(H,12,14,15)

InChI Key

LQLVSJAAQFDMJN-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NNN=C2

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NNN=C2

Origin of Product

United States

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